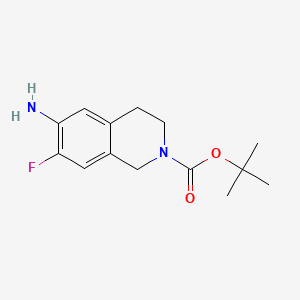![molecular formula C14H16O2 B569521 [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- CAS No. 116668-39-4](/img/structure/B569521.png)
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound consists of two benzene rings connected by a single bond, with hydroxyl groups attached to the 3 and 3’ positions and methyl groups attached to the 6 and 6’ positions. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl compounds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane or toluene and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process can be optimized for higher yields and efficiency by using continuous flow reactors and advanced catalytic systems. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biphenyl derivatives depending on the substituents introduced.
科学研究应用
[1,1-Biphenyl]-3,3-diol,6,6-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the biphenyl scaffold can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various enzymes and receptors, modulating their function .
相似化合物的比较
Similar Compounds
[1,1-Biphenyl]-3,3-diol: Lacks the methyl groups at the 6 and 6’ positions.
[1,1-Biphenyl]-4,4-diol: Hydroxyl groups are attached at the 4 and 4’ positions instead of the 3 and 3’ positions.
[1,1-Biphenyl]-2,2-diol: Hydroxyl groups are attached at the 2 and 2’ positions.
Uniqueness
The presence of methyl groups at the 6 and 6’ positions in [1,1-Biphenyl]-3,3-diol,6,6-dimethyl- imparts unique steric and electronic properties to the compound. These modifications can influence its reactivity, stability, and interactions with other molecules, making it distinct from other biphenyl derivatives .
属性
IUPAC Name |
4,4-dimethyl-3-phenylcyclohexa-2,5-diene-1,1-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-13(2)8-9-14(15,16)10-12(13)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGRPYLKBAAKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1C2=CC=CC=C2)(O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
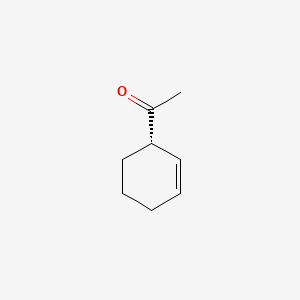
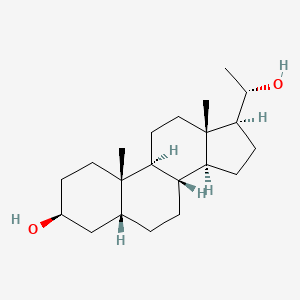
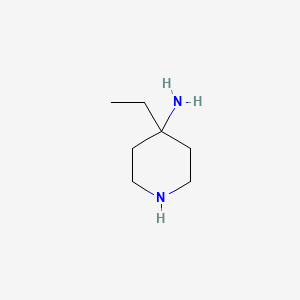
![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/new.no-structure.jpg)
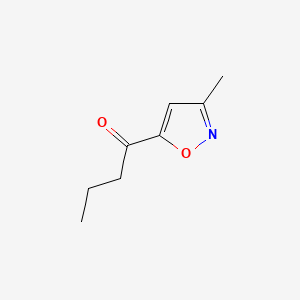
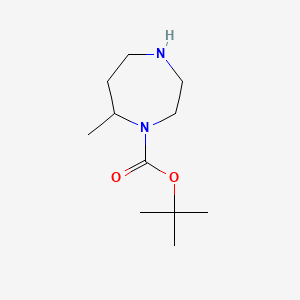
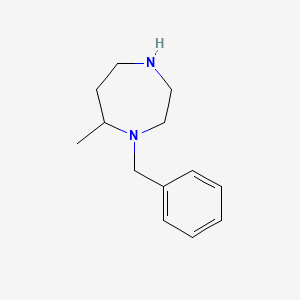
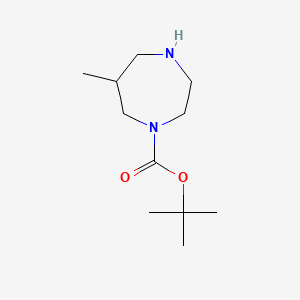
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
